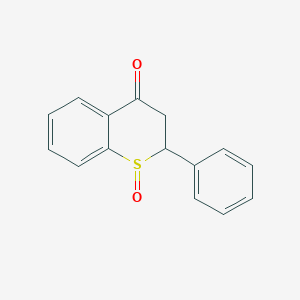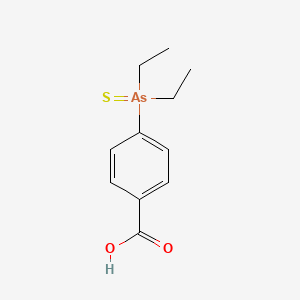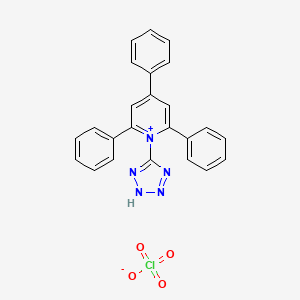
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4,6-triphenylpyridine with sodium azide and ammonium chloride under controlled conditions to introduce the tetrazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
化学反应分析
Types of Reactions: 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine compounds .
科学研究应用
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate has several applications in scientific research:
作用机制
The mechanism of action of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets through its tetrazole and pyridinium moieties. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium tetrafluoroborate: Similar structure but with a different counterion.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
N-[(2’-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: Another tetrazole-containing compound with different applications.
Uniqueness: The uniqueness of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate lies in its specific combination of a pyridinium core with triphenyl and tetrazolyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
属性
CAS 编号 |
54575-75-6 |
|---|---|
分子式 |
C24H18ClN5O4 |
分子量 |
475.9 g/mol |
IUPAC 名称 |
2,4,6-triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H18N5.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)29(24-25-27-28-26-24)23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,(H,25,26,27,28);(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
OPNDZFAOUGYIPO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NNN=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


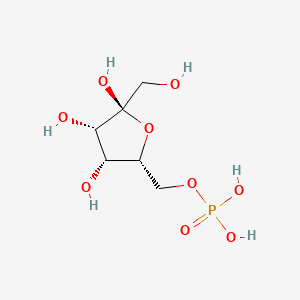


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)

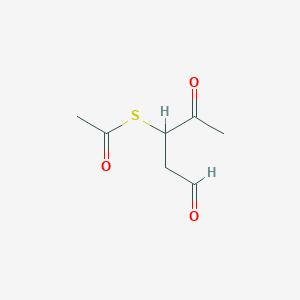
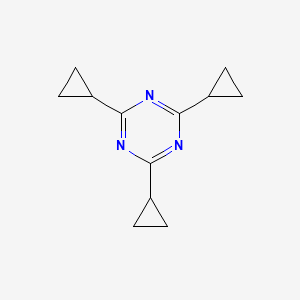
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
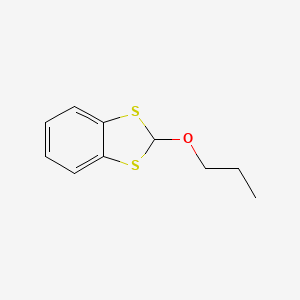
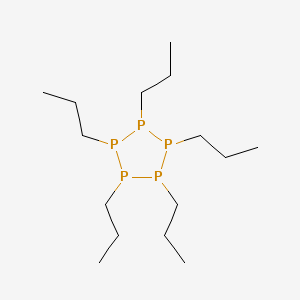
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
